Cas no 1179512-57-2 (1-(5,6,7,8-Tetrahydro-1,6-naphthyridin-6-yl)prop-2-en-1-one)

1-(5,6,7,8-Tetrahydro-1,6-naphthyridin-6-yl)prop-2-en-1-one 化学的及び物理的性質
名前と識別子
-
- 1-(5,6,7,8-Tetrahydro-1,6-naphthyridin-6-yl)prop-2-en-1-one
- 1-(5,6,7,8-tetrahydro-1,6-naphthyridin-6-yl)prop-2- en-1-one
-
- インチ: 1S/C11H12N2O/c1-2-11(14)13-7-5-10-9(8-13)4-3-6-12-10/h2-4,6H,1,5,7-8H2
- InChIKey: FWINXKMYQHLLBM-UHFFFAOYSA-N
- ほほえんだ: O=C(C=C)N1CC2C=CC=NC=2CC1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 239
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 33.2
1-(5,6,7,8-Tetrahydro-1,6-naphthyridin-6-yl)prop-2-en-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1321335-1g |
1-(5,6,7,8-Tetrahydro-1,6-naphthyridin-6-yl)prop-2-en-1-one |
1179512-57-2 | 98% | 1g |
¥6420.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1321335-250mg |
1-(5,6,7,8-Tetrahydro-1,6-naphthyridin-6-yl)prop-2-en-1-one |
1179512-57-2 | 98% | 250mg |
¥2629.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1321335-5g |
1-(5,6,7,8-Tetrahydro-1,6-naphthyridin-6-yl)prop-2-en-1-one |
1179512-57-2 | 98% | 5g |
¥21127.00 | 2024-08-09 |
1-(5,6,7,8-Tetrahydro-1,6-naphthyridin-6-yl)prop-2-en-1-one 関連文献
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
9. Back matter
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
1-(5,6,7,8-Tetrahydro-1,6-naphthyridin-6-yl)prop-2-en-1-oneに関する追加情報
Comprehensive Overview of 1-(5,6,7,8-Tetrahydro-1,6-naphthyridin-6-yl)prop-2-en-1-one (CAS 1179512-57-2)
1-(5,6,7,8-Tetrahydro-1,6-naphthyridin-6-yl)prop-2-en-1-one, with the CAS registry number 1179512-57-2, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This molecule belongs to the class of tetrahydro-1,6-naphthyridine derivatives, which are known for their versatile applications in drug discovery and medicinal chemistry. The compound features a unique prop-2-en-1-one (acryloyl) moiety attached to the tetrahydro-1,6-naphthyridine scaffold, making it a valuable intermediate for synthesizing bioactive molecules.
In recent years, the demand for small-molecule inhibitors and kinase-targeting compounds has surged, driven by advancements in precision medicine and oncology research. 1-(5,6,7,8-Tetrahydro-1,6-naphthyridin-6-yl)prop-2-en-1-one has emerged as a key building block in the development of covalent inhibitors, which are designed to form irreversible bonds with target proteins. This mechanism is particularly relevant in the context of cancer therapeutics, where researchers are exploring its potential to modulate signaling pathways and enzyme activity.
The structural elegance of this compound lies in its tetrahydro-1,6-naphthyridine core, a heterocyclic system that mimics natural alkaloids and enhances binding affinity to biological targets. Its acryloyl group enables covalent modification of cysteine residues in proteins, a feature exploited in the design of next-generation pharmaceuticals. This property aligns with the growing interest in targeted covalent inhibitors, a topic frequently searched in academic and industrial databases.
From a synthetic perspective, CAS 1179512-57-2 is often utilized in high-throughput screening (HTS) campaigns to identify novel drug candidates. Its compatibility with click chemistry and bioorthogonal reactions further expands its utility in chemical biology and proteomics. Researchers are also investigating its role in fragment-based drug design (FBDD), where small molecular fragments are optimized into potent leads.
Beyond its pharmaceutical applications, 1-(5,6,7,8-Tetrahydro-1,6-naphthyridin-6-yl)prop-2-en-1-one has attracted attention in material science due to its potential as a precursor for functionalized polymers. The acryloyl moiety allows for polymerization reactions, enabling the creation of smart materials with tailored properties. This dual applicability in life sciences and advanced materials underscores its interdisciplinary significance.
As the scientific community continues to explore covalent drug discovery, compounds like 1-(5,6,7,8-Tetrahydro-1,6-naphthyridin-6-yl)prop-2-en-1-one are poised to play a pivotal role. Its structure-activity relationships (SAR) and pharmacokinetic profiles are subjects of ongoing research, particularly in the context of personalized medicine. With the rise of AI-driven drug design, this compound is frequently referenced in discussions about de novo molecular generation and virtual screening.
In summary, CAS 1179512-57-2 represents a fascinating intersection of organic chemistry, drug development, and material innovation. Its unique structural features and functional versatility make it a valuable asset for researchers tackling challenges in therapeutic targeting and molecular engineering. As the field evolves, this compound is likely to remain at the forefront of cutting-edge science.
1179512-57-2 (1-(5,6,7,8-Tetrahydro-1,6-naphthyridin-6-yl)prop-2-en-1-one) 関連製品
- 2703778-69-0(tert-butyl N-(2-{5,8-diazaspiro3.5nonan-8-yl}ethyl)carbamate)
- 2224482-36-2(Rac-1-[(4ar,7as)-2,2-dimethyl-hexahydro-2h-furo[3,4-b][1,4]oxazin-4-yl]prop-2-en-1-one)
- 2172183-19-4(3-4-(aminomethyl)-5-cyclopropyl-1H-1,2,3-triazol-1-yl-2,2-dimethylpropan-1-ol)
- 405554-66-7(1-(1-(Methoxyimino)-2,3-dihydro-1H-inden-5-yl)-2-(pyridin-4-yl)ethane-1,2-dione)
- 2171711-66-1(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-3-(hydroxymethyl)azetidin-1-yl-4-oxobutanoic acid)
- 459836-30-7(PEAQX sodium)
- 2763929-07-1(3-Acetamido-4-(4-nitrophenyl)butanoic acid)
- 2680770-49-2(tert-butyl N-1-(2-cyanoethyl)-5-methyl-1H-pyrazol-3-ylcarbamate)
- 1804733-03-6(3-(Fluoromethyl)-6-iodo-2-methyl-4-(trifluoromethoxy)pyridine)
- 1805131-29-6(Ethyl 3-bromo-5-cyano-2-(difluoromethyl)phenylacetate)